Chiral Inversion in Metabolism: In Vitro Conversion of (S)-Mandelic Acid to its (R)-Enantiomer
A key differentiator for (S)-mandelic acid is its unique metabolic fate. Unlike (R)-mandelic acid, the S-enantiomer undergoes a one-directional chiral inversion to the R-enantiomer. An in vitro study using rat hepatocytes demonstrated that (S)-mandelic acid was converted to (R)-mandelic acid, whereas the (R)-enantiomer showed no such inversion under identical conditions [1]. This was not observed in other tested systems (buffers, HepG2 cells, intestinal flora), indicating a specific enzymatic pathway [1].
| Evidence Dimension | Chiral Inversion |
|---|---|
| Target Compound Data | Undergoes one-directional chiral inversion from S-MA to R-MA |
| Comparator Or Baseline | (R)-Mandelic acid |
| Quantified Difference | Inversion to (S)-enantiomer not observed |
| Conditions | Rat hepatocytes in vitro; also observed in vivo in Wistar and Sprague-Dawley rats |
Why This Matters
This inversion is critical for researchers using (S)-mandelic acid as a biomarker for styrene exposure or studying drug metabolism, as the S-form's in vivo behavior cannot be predicted from the R-form.
- [1] Gao LB, Wang JZ, Yao TW, Zeng S. Study on the metabolic mechanism of chiral inversion of S-mandelic acid in vitro. Chirality. 2012;24(1):86-95. View Source
